3-(p-Cumenyl)-1,3-dimethylbutyl acetate
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Overview
Description
3-(p-Cumenyl)-1,3-dimethylbutyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetate group attached to a 3-(p-cumenyl)-1,3-dimethylbutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate typically involves the esterification of 3-(p-Cumenyl)-1,3-dimethylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(p-Cumenyl)-1,3-dimethylbutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(p-Cumenyl)-1,3-dimethylbutyl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
p-Cumenyl acetate: Similar structure but lacks the 1,3-dimethylbutyl moiety.
3-(p-Cumenyl)-1,3-dimethylbutanol: The alcohol counterpart of the acetate ester.
3-(p-Cumenyl)-1,3-dimethylbutanoic acid: The carboxylic acid derivative.
Uniqueness
3-(p-Cumenyl)-1,3-dimethylbutyl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of the p-cumenyl group with the 1,3-dimethylbutyl acetate moiety makes it particularly valuable in the fragrance industry and for various scientific research applications.
Properties
CAS No. |
85030-14-4 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[4-methyl-4-(4-propan-2-ylphenyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h7-10,12-13H,11H2,1-6H3 |
InChI Key |
YOAFYFRIGIIHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)OC(=O)C |
Origin of Product |
United States |
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